molecular formula C11H14BrNO2 B11845802 Ethyl 3-bromo-4-(dimethylamino)benzoate CAS No. 1131594-09-6

Ethyl 3-bromo-4-(dimethylamino)benzoate

Cat. No.: B11845802
CAS No.: 1131594-09-6
M. Wt: 272.14 g/mol
InChI Key: PKJFSSDHLORWIL-UHFFFAOYSA-N
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Description

Significance within Benzoate (B1203000) Chemistry and Substituted Aromatic Systems

Benzoate esters are a well-established class of compounds with wide-ranging applications, from fragrances and food preservatives to key intermediates in pharmaceutical synthesis. The introduction of substituents onto the aromatic ring of a benzoate ester can significantly alter its physical, chemical, and biological properties. In the case of Ethyl 3-bromo-4-(dimethylamino)benzoate, the presence of both a halogen (bromo) and an electron-donating group (dimethylamino) creates a unique electronic environment on the benzene (B151609) ring.

The dimethylamino group at the para-position to the ester is a strong activating group, influencing the reactivity of the aromatic ring, particularly towards electrophilic substitution. Conversely, the bromine atom at the meta-position to the ester is a deactivating group, yet it also directs incoming electrophiles. This push-pull electronic effect is a common motif in the design of functional organic molecules. Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity.

Contextualization as a Chemical Entity in Organic Synthesis Literature

While specific literature solely dedicated to this compound is not abundant, its structural motifs are prevalent in the field of organic synthesis. The synthesis of such a molecule would typically involve a multi-step sequence. For instance, one could envision the synthesis starting from a commercially available substituted benzoic acid, followed by esterification and subsequent functional group transformations like bromination and amination.

A plausible synthetic route could involve the bromination of 4-(dimethylamino)benzoic acid, followed by esterification to yield the final product. The conditions for each step would need to be carefully optimized to achieve high yields and selectivity. The characterization of the synthesized compound would rely on standard analytical techniques.

Table 1: Spectroscopic Data for a Related Compound: Ethyl 4-(dimethylamino)benzoate (B8555087)

TechniqueData
¹H NMR (CDCl₃, 300 MHz) δ: 1.36 (t, 3H), 4.04 (brs, 2H), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H) orgsyn.org
¹³C NMR (CDCl₃, 75 MHz) δ: 14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9 orgsyn.org
IR (film, cm⁻¹) 3424, 3345, 3224, 1685, 1636, 1598, 1515, 1367, 1312, 1281, 1173, 773 orgsyn.org

This data is for a structurally similar compound and is provided for illustrative purposes.

Overview of Research Trajectories for Related Halogenated and Aminated Benzoate Esters

The research landscape for halogenated and aminated benzoate esters is rich and diverse. These compounds often serve as crucial building blocks in the synthesis of more complex molecules with interesting biological activities or material properties.

For instance, halogenated benzoates are frequently employed in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds. The bromine atom in compounds like this compound provides a reactive site for such transformations, allowing for the facile introduction of various substituents.

Aminated benzoate esters, on the other hand, are of interest due to the electronic and photophysical properties imparted by the amino group. The dimethylamino group, in particular, is known to be a strong electron donor and can lead to compounds with interesting fluorescent or non-linear optical properties. Research in this area often focuses on the synthesis of novel dyes, molecular sensors, and materials for optoelectronic applications.

The combination of both a halogen and an amino group on a benzoate ester framework, as seen in this compound, offers a synergistic platform for the development of novel functional molecules. Future research in this area could explore its use as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-4-(dimethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJFSSDHLORWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565977
Record name Ethyl 3-bromo-4-(dimethylamino)benzoate
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Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-09-6
Record name Ethyl 3-bromo-4-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Bromo 4 Dimethylamino Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the molecular structure of Ethyl 3-bromo-4-(dimethylamino)benzoate through NMR spectroscopy would require experimental data.

Proton (¹H) NMR Spectroscopic Analysis

A predicted ¹H NMR spectrum would provide insights into the proton environments within the molecule. The aromatic protons would likely exhibit complex splitting patterns due to their coupling with each other. The ethyl group would show a characteristic quartet and triplet, while the dimethylamino group would present as a singlet. However, without experimental data, precise chemical shifts and coupling constants cannot be reported.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and dimethylamino groups would all resonate at characteristic chemical shifts. The bromine substituent would also influence the chemical shifts of the adjacent aromatic carbons. Definitive assignments require experimental verification.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. A COSY spectrum would show correlations between coupled protons, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This level of detailed structural elucidation is contingent on obtaining the actual 2D NMR data.

Vibrational and Electronic Spectroscopy

The functional groups and vibrational modes of this compound would be characterized using FT-IR and FT-Raman spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-N stretching of the dimethylamino group, C-Br stretching, and various vibrations associated with the substituted aromatic ring and the ethyl group. The precise wavenumbers of these vibrations are specific to the molecule and can only be determined experimentally.

Fourier-Transform Raman Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy, being complementary to FT-IR, would provide further information on the vibrational modes of the molecule, particularly for non-polar bonds and the aromatic ring system. The combination of both techniques would allow for a more complete vibrational analysis.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the conjugated system and the effects of various substituents.

The electronic spectrum of this compound is expected to be dominated by transitions associated with the substituted benzene (B151609) ring. The parent compound, ethyl benzoate (B1203000), exhibits characteristic absorption bands arising from π → π* transitions. The presence of the strongly electron-donating dimethylamino group (-N(CH₃)₂) at the para position significantly influences these transitions. This group extends the conjugation of the aromatic system through resonance, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect).

The introduction of a bromine atom at the meta position relative to the ester group further modifies the electronic structure. While bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution, its effect on the UV-Vis spectrum is primarily due to its ability to engage in resonance and its inductive electron-withdrawing nature. The lone pairs on the bromine atom can participate in conjugation with the aromatic ring, potentially leading to a further red shift. However, its inductive effect can slightly counteract this.

For the closely related compound, Ethyl 4-(dimethylamino)benzoate (B8555087), the major absorption peak is observed at approximately 310 nm in ethanol (B145695). This absorption is attributed to an intramolecular charge transfer (ICT) transition, where the electron density shifts from the electron-rich dimethylamino group to the electron-accepting ethyl carboxylate group upon photoexcitation. It is anticipated that the UV-Vis spectrum of this compound would display a similar ICT band, likely shifted to a slightly longer wavelength due to the electronic perturbations introduced by the bromine substituent.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Solvent

Note: The expected λmax is an estimation based on the data for Ethyl 4-(dimethylamino)benzoate and the anticipated electronic effects of the bromine substituent.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₄BrNO₂), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion peak (M⁺) in the mass spectrum of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass units (the [M]⁺ and [M+2]⁺ peaks). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

HRMS would be able to resolve these isotopic peaks and provide their exact masses, further confirming the elemental composition.

Table 2: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (⁷⁹Br) Calculated Exact Mass (⁸¹Br)
[M]⁺ 271.0259 273.0238
[M+H]⁺ 272.0337 274.0317

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used for determining the purity of a sample and identifying its components.

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.

The fragmentation pattern of this compound in the mass spectrometer would be influenced by the different functional groups present in the molecule. Common fragmentation pathways for this type of compound would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the benzoyl cation.

Loss of an ethyl radical (-CH₂CH₃): Followed by the loss of carbon dioxide.

Alpha-cleavage adjacent to the nitrogen atom: Leading to the loss of a methyl radical (-CH₃).

Cleavage of the C-Br bond: Resulting in the loss of a bromine radical.

The presence of the bromine atom would be evident in the isotopic patterns of the bromine-containing fragment ions. The retention time from the gas chromatogram, combined with the characteristic mass spectrum, would provide a high degree of confidence in the identification and purity assessment of this compound.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While a crystal structure for this compound is not publicly available, the crystal structure of the closely related Ethyl 4-(dimethylamino)benzoate has been reported and can serve as a model for predicting the structural features of the brominated analog. nih.gov

For Ethyl 4-(dimethylamino)benzoate, single crystal X-ray diffraction analysis reveals a monoclinic crystal system. nih.gov The molecule is essentially planar. It is expected that this compound would also adopt a largely planar conformation due to the sp² hybridization of the atoms in the benzene ring and the ester group. The introduction of the bromine atom would lead to predictable changes in the bond lengths and angles of the benzene ring due to its size and electronic effects.

Table 3: Crystallographic Data for the Related Compound Ethyl 4-(dimethylamino)benzoate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/a
a (Å) 12.6949 (8)
b (Å) 6.6596 (4)
c (Å) 12.8529 (9)
β (°) 98.672 (11)
Volume (ų) 1074.20 (12)
Z 4

Data obtained from the crystallographic study of Ethyl 4-(dimethylamino)benzoate. nih.gov

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the crystal structure of Ethyl 4-(dimethylamino)benzoate, the molecules are linked into chains by weak C-H···O hydrogen bonds. nih.gov

In the case of this compound, similar C-H···O interactions involving the carbonyl oxygen of the ester group are expected. Additionally, the presence of the bromine atom introduces the possibility of another significant intermolecular interaction: halogen bonding .

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. The bromine atom in this compound has a region of positive electrostatic potential on its outer surface (the σ-hole), which can interact favorably with the lone pairs of electrons on the oxygen atoms of the ester group or the nitrogen atom of the dimethylamino group of a neighboring molecule.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Bromo 4 Dimethylamino Benzoate

Reactions Involving the Aromatic Halide (Bromine)

The carbon-bromine bond on the aromatic ring is a key site for modifications, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reductive cleavage.

The bromine atom of Ethyl 3-bromo-4-(dimethylamino)benzoate serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. Among the most powerful of these is the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester.

The general mechanism for the Suzuki coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Palladium(0) complex. This is followed by transmetalation with the organoboron compound in the presence of a base, and the cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Aryl bromides are typically more reactive than aryl chlorides in this process.

While specific examples utilizing this compound are not prominently detailed in surveyed literature, the reaction conditions for coupling similar aryl bromides are well-established. A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent.

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterExample Reagents/ConditionsRole in Reaction
Aryl Halide This compoundElectrophilic partner
Organoboron Reagent Phenylboronic acid, 4-tolylboronic acidNucleophilic partner, source of new C-C bond
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the catalytic cycle
Base K₂CO₃, NaHCO₃, K₃PO₄Activates the organoboron species for transmetalation
Solvent Dioxane/Water, Toluene, DMFSolubilizes reactants and facilitates the reaction
Temperature Room Temperature to >100 °CProvides energy to overcome activation barriers

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The canonical mechanism is a two-step addition-elimination process where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored upon the expulsion of the leaving group.

However, this reaction is generally unfavorable for simple or electron-rich aryl halides. ck12.org The SNAr mechanism is significantly facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.combritannica.comwikipedia.org These groups are necessary to stabilize the anionic Meisenheimer intermediate through resonance.

In the case of this compound, the ring is substituted with a powerful electron-donating group (the dimethylamino group) ortho to the bromine atom. This group increases the electron density of the aromatic ring, deactivating it toward attack by nucleophiles and destabilizing the potential anionic intermediate. The ester group, a moderate EWG, is positioned meta to the bromine and thus offers no significant resonance stabilization to the intermediate. Consequently, standard SNAr reactions are not a viable transformation pathway for this molecule under typical conditions.

Reductive debromination, or hydrodehalogenation, is the process of removing a bromine atom from an aromatic ring and replacing it with a hydrogen atom. This transformation is synthetically useful for removing a halogen that was used as a protecting or directing group.

A common and effective method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C), under neutral conditions. organic-chemistry.orgsci-hub.seresearchgate.net This method is often chemoselective, allowing for the reduction of an aryl bromide in the presence of other functional groups like nitro or keto groups. organic-chemistry.orgresearchgate.net

Data Table: Conditions for Reductive Debromination of an Aryl Bromide

ParameterReagent/ConditionPurpose
Substrate This compoundThe compound to be debrominated
Hydrogen Source Hydrogen Gas (H₂)The reducing agent that replaces the bromine
Catalyst 10% Palladium on Carbon (Pd/C)Heterogeneous catalyst that facilitates the reaction
Solvent Methanol (MeOH) or Ethanol (B145695) (EtOH)Dissolves the substrate
Base (Optional) NaHCO₃ or Et₃NNeutralizes the HBr byproduct
Temperature Room TemperatureMild reaction conditions are often sufficient

Transformations of the Dimethylamino Group

The tertiary dimethylamino group is a site of rich reactivity, susceptible to both oxidation at the nitrogen atom and cleavage of the nitrogen-carbon bonds.

The lone pair of electrons on the nitrogen atom of the dimethylamino group can be readily oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

The resulting N-oxide introduces a highly polar N⁺-O⁻ bond, which significantly alters the molecule's physical properties, such as increasing its water solubility and modifying its electronic profile. This functional group can then participate in further reactions or be used to modulate the biological activity of a parent compound.

N-demethylation is the removal of one or both methyl groups from the tertiary amine to yield a secondary or primary amine, respectively. This is a crucial transformation in organic synthesis, particularly in modifying alkaloids and other bioactive compounds. researchgate.net

One classic method for this transformation is the von Braun reaction , which utilizes cyanogen bromide (BrCN). nih.govresearchgate.netthieme-connect.dewikipedia.org The reaction proceeds through the formation of a quaternary cyanoammonium salt, followed by nucleophilic attack by the bromide ion to displace a methyl group, yielding an N-cyanamide and methyl bromide. nih.govthieme-connect.dewikipedia.org The resulting cyanamide can then be hydrolyzed under acidic or basic conditions to furnish the secondary amine. nih.gov

A more modern and widely used alternative to the toxic cyanogen bromide involves the use of chloroformates , such as phenyl chloroformate or ethyl chloroformate. nih.govorganic-chemistry.orgjst.go.jpwikipedia.org This method also proceeds by attacking the tertiary amine to form a quaternary intermediate, which then eliminates a methyl group to form a stable carbamate. This carbamate intermediate can subsequently be cleaved under vigorous hydrolytic conditions (e.g., strong acid or base) or reductive conditions to yield the demethylated amine. nih.gov Phenyl chloroformate has been shown to be particularly effective for the demethylation of N,N-dimethylanilines. organic-chemistry.org

Reactions Enabling Further Functionalization (e.g., Acylation, Alkylation)

The aromatic ring of this compound possesses several substituents that influence its reactivity towards further functionalization, such as Friedel-Crafts acylation and alkylation. The directing effects of these substituents determine the position of electrophilic attack. The dimethylamino group (-N(CH₃)₂) is a powerful activating group and an ortho, para-director. The bromo group (-Br) is a deactivating but ortho, para-directing substituent. The ethyl ester group (-COOEt) is a deactivating, meta-director.

In electrophilic aromatic substitution, the strongly activating dimethylamino group typically governs the regioselectivity, directing incoming electrophiles to the positions ortho and para to it. In the case of this compound, the position para to the amino group is occupied by the ester, and one ortho position is blocked by the bromine atom. Consequently, electrophilic substitution is predicted to occur at the C5 position, which is ortho to the dimethylamino group and meta to the ester and bromo groups.

However, classic Friedel-Crafts reactions, which use strong Lewis acid catalysts like aluminum chloride (AlCl₃), are often incompatible with N,N-dialkylanilines quora.com. The nitrogen atom's lone pair of electrons can coordinate with the Lewis acid, forming a complex. This complexation turns the amino group into a strongly deactivating, meta-directing group, which would hinder the desired reaction.

Alternative methods that avoid strong Lewis acids may be employed. For instance, certain gold(I) complexes have been shown to catalyze the Friedel-Crafts alkylation of N,N-dimethylaniline with alkenes, favoring the para product nih.gov. Yttrium-based catalysts have also been developed for the ortho-selective C–H alkylation of N,N-dimethylaniline derivatives with alkenes rsc.org. While the ortho positions in the target compound are substituted, these examples highlight modern approaches to functionalizing such electron-rich aromatic rings.

Reactivity of the Ester Moiety

The ethyl ester group is a key functional moiety in the molecule, susceptible to various nucleophilic acyl substitution reactions. These reactions proceed via a characteristic addition-elimination mechanism involving a tetrahedral intermediate vanderbilt.edumasterorganicchemistry.com.

The ester can be hydrolyzed to its corresponding carboxylic acid, 3-bromo-4-(dimethylamino)benzoic acid, under either acidic or basic conditions libretexts.org.

Base-Promoted Hydrolysis (Saponification): This reaction is typically carried out by refluxing the ester with an aqueous base, such as sodium hydroxide (NaOH) youtube.comsserc.org.uk. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion (⁻OEt) as the leaving group libretexts.orgquora.com. The process is effectively irreversible because the liberated ethoxide, a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol quora.com. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and precipitate the final carboxylic acid product youtube.com.

Acid-Catalyzed Hydrolysis: In the presence of a catalytic amount of strong acid (e.g., H₂SO₄) and excess water, the ester can also be hydrolyzed libretexts.orgthestudentroom.co.uk. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as the leaving group, and the catalyst is regenerated libretexts.org. This reaction is an equilibrium process and can be driven to completion by using a large excess of water.

Table 1: Hydrolysis Conditions for Benzoate (B1203000) Esters

ConditionReagentsKey FeaturesProduct
Base-PromotedNaOH (aq), HeatIrreversible; forms carboxylate salt initially3-bromo-4-(dimethylamino)benzoic acid (after acidification)
Acid-CatalyzedH₂O, H⁺ (catalyst), HeatReversible equilibrium3-bromo-4-(dimethylamino)benzoic acid

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. This is typically achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst ucla.edu. For this compound, reacting it with a different alcohol, such as methanol, under acidic conditions would yield Mthis compound and ethanol.

The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is typically used ucla.edu. Various catalysts can be employed to facilitate this transformation, including mineral acids, alkoxides, and organometallic compounds like titanates, which have been shown to be effective for the transesterification of ethyl benzoate researchgate.netrsc.org.

While esters can react directly with ammonia or primary/secondary amines to form amides (aminolysis), this reaction is often less efficient than other methods vanderbilt.edu. A more common and effective strategy for preparing amides from esters involves a two-step sequence.

Hydrolysis: The ester is first hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-(dimethylamino)benzoic acid, as described in section 4.3.1.

Amide Formation: The resulting carboxylic acid is then coupled with an amine. To facilitate this, the carboxylic acid is typically "activated" by converting it into a more reactive derivative, such as an acyl chloride (using reagents like thionyl chloride, SOCl₂) or by using coupling agents like dicyclohexylcarbodiimide (DCC) researchgate.net. This activated intermediate readily reacts with an amine to form the desired amide.

Recent advancements have also focused on the direct amidation of carboxylic acids using various catalytic systems, including those based on boron and silicon, which offer milder reaction conditions acs.org.

Mechanistic Investigations of Key Transformations

The key transformations of this compound primarily involve the ester moiety and follow the well-established mechanism of nucleophilic acyl substitution byjus.comuomustansiriyah.edu.iq. This mechanism consists of two fundamental steps: nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group masterorganicchemistry.com.

Mechanism of Base-Promoted Hydrolysis:

Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a negatively charged tetrahedral intermediate libretexts.org.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the ethoxide ion (⁻OEt) is ejected as the leaving group quora.com.

Deprotonation: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding a carboxylate salt and ethanol.

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The carbonyl oxygen is protonated by the acid catalyst. This makes the carbonyl carbon significantly more electrophilic libretexts.org.

Nucleophilic Attack: A water molecule acts as a weak nucleophile and attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol) libretexts.org.

Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and eliminating a neutral ethanol molecule.

Deprotonation: The resulting protonated carbonyl is deprotonated (typically by water or another molecule of ethanol) to give the final carboxylic acid product and regenerate the acid catalyst.

The mechanisms for acid-catalyzed transesterification and aminolysis of an activated carboxylic acid derivative follow similar principles of nucleophilic addition to a carbonyl group, formation of a tetrahedral intermediate, and subsequent elimination of a leaving group.

Kinetic Studies

Kinetic analysis of reactions involving this compound would likely focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, which are common transformations for aryl bromides.

In these reactions, the rate is influenced by factors including catalyst concentration, substrate concentrations, temperature, and the nature of the solvent and base. For a typical palladium-catalyzed cross-coupling reaction, the rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) complex. libretexts.orgnih.govyoutube.com

The electronic nature of the substituents on the aromatic ring significantly affects the rate of oxidative addition. The dimethylamino group at the para-position is a strong electron-donating group, which increases electron density on the aromatic ring and particularly at the carbon-bromine bond. This increased electron density generally slows down the rate of oxidative addition to the electron-rich Pd(0) center compared to aryl bromides bearing electron-withdrawing groups. researchgate.net Conversely, the ethyl ester group at the meta-position to the bromine has a weaker, electron-withdrawing effect.

Kinetic studies on the amination of bromobenzene have shown that the reactions can exhibit positive order dependencies on the concentration of the aryl bromide and the amine, but a zero-order dependence on the base. nih.gov It is also common to observe an initial induction period, which corresponds to the slow activation of the palladium precatalyst to form the active catalytic species. nih.gov

A hypothetical kinetic study for a Suzuki coupling reaction involving this compound might yield data similar to that presented in the table below, illustrating the expected relationships between temperature, reaction rate, and apparent activation energy (Ea), which is typically in the range of 80-110 kJ/mol for such reactions. mdpi.com

Table 1: Representative Kinetic Data for a Suzuki Coupling Reaction The following data is illustrative and based on typical values for Suzuki reactions of substituted aryl bromides.

Temperature (°C)Initial Rate (mol L⁻¹ s⁻¹)Rate Constant (k) (L mol⁻¹ s⁻¹)
701.5 x 10⁻⁵0.006
803.1 x 10⁻⁵0.012
906.0 x 10⁻⁵0.024
1001.1 x 10⁻⁴0.045

Elucidation of Reaction Intermediates

The transformation pathways of this compound involve several key reactive intermediates, depending on the reaction type.

In Palladium-Catalyzed Cross-Coupling Reactions: The catalytic cycle for reactions like Suzuki, Heck, or Buchwald-Hartwig amination proceeds through a series of well-defined palladium-based intermediates. libretexts.orgwikipedia.orgyoutube.com

Oxidative Addition Complex: The cycle begins with the reaction of the active Pd(0) catalyst with this compound. This oxidative addition step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate. This species, an arylpalladium(II) halide complex, is a key reactive intermediate. youtube.com

Transmetalation Complex: In a Suzuki reaction, the boronic acid (activated by a base) undergoes transmetalation with the Pd(II) complex, where the aryl group from the organoboron reagent replaces the bromide ligand on the palladium center. libretexts.orgorganic-chemistry.org In a Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium amido complex. wikipedia.org

Reductive Elimination Intermediate: The final step involves the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (the original benzoate derivative and the newly introduced group) are coupled together, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

In Nucleophilic Aromatic Substitution (Benzyne Mechanism): While nucleophilic aromatic substitution often occurs via an addition-elimination mechanism involving a Meisenheimer complex, this pathway is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org Given the strong electron-donating dimethylamino group, this compound would not favor this pathway.

However, under very strong basic conditions (e.g., sodium amide), it could undergo substitution via an elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. masterorganicchemistry.comchemistrysteps.comkhanacademy.org

Formation of Benzyne: A strong base would abstract a proton from the carbon ortho to the bromine atom (at the C-2 position).

Elimination: The resulting carbanion would then eliminate the bromide ion, forming a strained triple bond within the benzene (B151609) ring—the benzyne intermediate. chemistrysteps.comkhanacademy.org

Nucleophilic Attack: A nucleophile present in the reaction mixture would then rapidly attack either carbon of the triple bond, followed by protonation to yield the final product or a mixture of products.

The identification of these intermediates typically relies on a combination of spectroscopic methods (e.g., NMR for catalyst resting states), trapping experiments (for species like benzyne), and computational modeling.

Table 2: Key Reaction Intermediates

Reaction TypeKey IntermediateDescription
Palladium Cross-CouplingArylpalladium(II) Halide ComplexFormed via oxidative addition of the C-Br bond to a Pd(0) center.
Buchwald-Hartwig AminationPalladium Amido ComplexFormed after coordination of the amine and deprotonation.
Nucleophilic Aromatic SubstitutionBenzyneA highly reactive species with a triple bond within the aromatic ring, formed under strongly basic conditions.

Theoretical and Computational Investigations of Ethyl 3 Bromo 4 Dimethylamino Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Optimizations

Information regarding the optimized molecular geometry, bond lengths, and bond angles of Ethyl 3-bromo-4-(dimethylamino)benzoate as determined by DFT calculations is not available in the searched literature.

Basis Set Selection and Computational Methodology

Specific details on the basis sets (e.g., 6-311++G(d,p)) and the computational methods (e.g., B3LYP) employed for the theoretical investigation of this compound could not be found.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

Data on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the resulting energy gap for this compound, are not present in the available resources.

Ionization Energy and Electron Affinity

The calculated values for the ionization energy and electron affinity of this compound, derived from HOMO and LUMO energies, are not documented in the searched scientific papers.

Global Hardness and Chemical Potential

Quantitative values for the global hardness and chemical potential, which are key indicators of a molecule's reactivity and stability, have not been reported for this specific compound.

Electrophilicity Index

The electrophilicity index of this compound, which measures its capacity to accept electrons, has not been computationally determined in the reviewed literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical and computational methods are invaluable tools for predicting the spectroscopic properties of molecules such as this compound. By correlating these predictions with experimental data, a deeper understanding of the molecule's electronic structure and behavior can be achieved.

Computational NMR Chemical Shift Predictions

The prediction process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using a chosen functional and basis set. github.io The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, the predicted ¹H NMR spectrum would be influenced by the electronic effects of the substituents. The electron-donating dimethylamino group would be expected to increase electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm). Conversely, the electron-withdrawing bromo and ethyl ester groups would cause downfield shifts (higher ppm) for nearby protons.

While experimental data for the target molecule is not available, data for the related compound Ethyl 4-(dimethylamino)benzoate (B8555087) shows characteristic chemical shifts that align with these principles. sigmaaldrich.comchemicalbook.com

Table 1: Experimental ¹H NMR Chemical Shifts for Related Benzoate (B1203000) Esters

Compound Proton Assignment Chemical Shift (ppm) Solvent
Ethyl 4-(dimethylamino)benzoate Aromatic (ortho to ester) ~7.8-7.9 CDCl₃
Aromatic (ortho to amino) ~6.6-6.7 CDCl₃
-OCH₂CH₃ ~4.3 CDCl₃
-N(CH₃)₂ ~3.0 CDCl₃
-OCH₂CH₃ ~1.3-1.4 CDCl₃
Ethyl 3-bromobenzoate Aromatic 7.3-8.2 CDCl₃
-OCH₂CH₃ ~4.4 CDCl₃

Note: Data extracted from various sources. sigmaaldrich.comchemicalbook.comchemicalbook.com Chemical shifts can vary slightly based on experimental conditions.

A computational study on this compound would need to carefully consider the interplay of these substituent effects to accurately predict the final chemical shifts of the aromatic protons.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can calculate these vibrational frequencies and help in the assignment of experimental spectra. mdpi.com

For this compound, key vibrational modes would include:

C=O stretching of the ester group, typically found in the range of 1700-1730 cm⁻¹. researchgate.net

C-N stretching of the dimethylamino group. Aromatic amines typically show C-N stretching in the 1350-1250 cm⁻¹ region. youtube.com

C-Br stretching , which would appear at lower frequencies.

Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ range.

C-H stretching from the alkyl and aromatic groups, usually above 2900 cm⁻¹.

A normal mode analysis breaks down the complex molecular vibrations into a set of fundamental vibrations, each with a specific frequency and atomic displacement. This analysis is crucial for accurately assigning the peaks in an experimental IR spectrum. While a specific computational analysis for this compound is not published, experimental IR data for the related Ethyl 3-bromobenzoate provides a reference for some of these characteristic frequencies. chemicalbook.com

Table 2: Key IR Absorption Regions for Functional Groups in Substituted Benzoates

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester (C=O) Stretching 1700 - 1730
Aromatic (C=C) Stretching 1400 - 1600
Aromatic Amine (C-N) Stretching 1250 - 1350
Alkyl (C-H) Stretching 2850 - 3000

Note: These are general ranges and can be influenced by the specific electronic environment of the molecule. researchgate.netyoutube.com

Time-Dependent DFT (TD-DFT) for UV-Visible Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible) of molecules. sharif.edu It calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. The presence of the strong electron-donating dimethylamino group and the ester group, which extends the conjugation, is likely to cause a significant red-shift (shift to longer wavelengths) in the absorption maximum compared to unsubstituted benzene (B151609).

Computational studies on similar aromatic molecules have shown that TD-DFT can accurately reproduce experimental UV-Vis spectra, provided an appropriate functional and basis set are chosen. soton.ac.ukbohrium.com The calculations can also help in assigning the nature of the electronic transitions, for example, by analyzing the molecular orbitals involved (e.g., HOMO to LUMO transitions).

Experimental data for the closely related Ethyl 4-(dimethylamino)benzoate shows a strong absorption maximum (λmax) at approximately 310 nm in ethanol (B145695), which is attributed to these π → π* transitions. photochemcad.com A TD-DFT simulation of this compound would likely predict a similar λmax, potentially with a slight shift due to the electronic influence of the bromine atom.

Table 3: Experimental UV-Vis Absorption Data for a Related Compound

Compound Solvent λmax (nm) Molar Absorptivity (ε)

Source: PhotochemCAD database. photochemcad.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. cam.ac.uk

For this compound, an MEP map would be expected to show:

Negative potential around the carbonyl oxygen of the ester group due to the lone pairs of electrons, making it a site for electrophilic attack or hydrogen bond donation.

The nitrogen atom of the dimethylamino group would also be an electron-rich center.

Positive potential around the hydrogen atoms of the ethyl group and the aromatic ring.

The bromine atom would exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which is characteristic of halogen atoms and allows for halogen bonding. nih.gov

Charge Distribution Analysis (e.g., Hirshfeld, CM5, NPA Charges) and Structure-Reactivity Relationships

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule, offering insights into its electronic structure and reactivity. Various methods exist for calculating these charges, including Hirshfeld, CM5 (Charge Model 5), and NPA (Natural Population Analysis).

Hirshfeld charge analysis partitions the electron density at each point between atoms based on their free-atom densities. cam.ac.uk This method is often used to understand how the formation of a molecule alters the electron distribution of the constituent atoms. Studies have shown a good correlation between Hirshfeld charges on carbon atoms in substituted benzenes and their reactivity in electrophilic aromatic substitution reactions. acs.org

For this compound, a Hirshfeld analysis would likely show:

Negative charges on the electronegative oxygen and nitrogen atoms.

The bromine atom would also carry a partial negative charge, although its electron-withdrawing inductive effect would be evident in the charges of adjacent carbon atoms.

The carbon atom of the carbonyl group would have a significant positive charge.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The arrangement of molecules in the solid state is governed by intermolecular interactions. For this compound, several types of interactions are possible.

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This is a non-covalent interaction where the electrophilic region (sigma-hole) on the halogen atom interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen or the nitrogen atom. rsc.org Crystal structure analyses of other bromo-aromatic compounds have confirmed the presence of halogen bonds, which play a significant role in the crystal packing. researchgate.net

Hydrogen Bonding: While the molecule does not have strong hydrogen bond donors like -OH or -NH, it can act as a hydrogen bond acceptor. The carbonyl oxygen and the nitrogen of the dimethylamino group can accept weak C-H···O and C-H···N hydrogen bonds from neighboring molecules. Studies on the related Ethyl 4-(dimethylamino)benzoate have shown that weak C-H···O hydrogen bonds link the molecules into chains in the crystal structure. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are common in planar aromatic molecules.

Computational studies, often in conjunction with Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular interactions, providing insights into the forces that dictate the supramolecular architecture. nih.gov

Mechanistic Studies of Reaction Pathways using Computational Chemistry (e.g., Molecular Electron Density Theory)

As of the latest literature review, specific mechanistic studies of reaction pathways for this compound employing computational chemistry, including Molecular Electron Density Theory (MEDT), have not been extensively reported in publicly accessible research. The application of these theoretical methods provides profound insights into the reactivity and electronic structure of molecules, and while general principles can be discussed, detailed findings for this particular compound are not available.

Computational chemistry serves as a powerful tool to elucidate reaction mechanisms, predict reactivity, and understand the intricate electronic changes that occur during a chemical transformation. Methodologies such as Density Functional Theory (DFT) and MEDT are at the forefront of these investigations.

Molecular Electron Density Theory (MEDT) , in particular, offers a conceptual framework to understand chemical reactivity based on the analysis of the electron density distribution of a molecule. According to MEDT, the propensity of a molecule to react is encoded in its ground-state electron density, and the changes in this density along a reaction pathway determine the feasibility and outcome of the reaction. This theory moves away from orbital-based explanations and focuses on real space analysis of electron density.

A hypothetical MEDT study on a molecule like this compound would involve several key analyses to understand its reaction pathways, for instance, in a nucleophilic aromatic substitution reaction. Such a study would typically involve:

Analysis of the Ground State Electronic Structure: This would involve calculating and analyzing various electronic properties derived from the electron density. A conceptual DFT analysis would provide insights into the reactivity indices.

Conceptual DFT Reactivity Indices Description Hypothetical Relevance for this compound
Electronic Chemical Potential (μ) Represents the escaping tendency of electrons from the system.A higher (less negative) value would suggest a greater tendency to donate electrons.
Chemical Hardness (η) Measures the resistance to a change in electron distribution.A lower value indicates higher reactivity.
Electrophilicity Index (ω) A global reactivity index that quantifies the electrophilic character of a molecule.Would indicate the propensity of the molecule to accept electrons from a nucleophile.
Nucleophilicity Index (N) A global reactivity index that quantifies the nucleophilic character of a molecule.Would indicate the propensity of the molecule to donate electrons to an electrophile.

Topological Analysis of the Electron Localization Function (ELF): The ELF provides a method to visualize and analyze the electron pairing in a molecule. In the context of this compound, an ELF analysis would reveal the nature of the chemical bonds and the location of lone pairs, which are crucial for understanding its reactivity. The populations of the valence basins would be calculated to provide a quantitative measure of the electron density in different regions of the molecule.

Bonding Evolution Theory (BET): This analysis along the reaction pathway would allow for a detailed understanding of the bond formation and breaking processes. By following the changes in the ELF basins, the precise sequence of electronic events during the reaction can be elucidated, providing a deep mechanistic insight.

While these computational tools provide a robust framework for understanding chemical reactivity, the absence of specific studies on this compound means that a detailed, data-driven discussion of its reaction mechanisms from a theoretical standpoint remains an area for future research. The complex interplay of the electron-donating dimethylamino group and the electron-withdrawing bromo and ethyl benzoate groups would likely lead to interesting and non-intuitive reactivity patterns that could be unveiled through such computational investigations.

Role of Ethyl 3 Bromo 4 Dimethylamino Benzoate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The core structure of Ethyl 3-bromo-4-(dimethylamino)benzoate is a valuable starting point for the synthesis of various heterocyclic compounds that are prevalent in medicinal chemistry. The presence of the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, which are fundamental in the synthesis of many pharmaceutical agents.

Research Findings:

While direct studies on this compound as a precursor to specific pharmaceuticals are limited, the synthesis of bioactive heterocycles often relies on substituted bromo-amino compounds. For instance, various bromo-substituted benzohydrazide (B10538) derivatives have been synthesized and shown to possess analgesic, antifungal, and antibacterial activities. nih.gov The general strategy involves using the bromo-substituted aromatic core to build more complex heterocyclic systems.

Table 1: Potential Pharmaceutical Scaffolds from Bromo-Amino Benzoate (B1203000) Derivatives

Target ScaffoldSynthetic StrategyPotential Therapeutic Area
BenzothiazolesCyclization with a sulfur sourceAnticancer, Antimicrobial
QuinolinesCondensation with carbonyl compoundsAntimalarial, Anti-inflammatory
IndolesFischer or Madelung synthesisAntidepressant, Antipsychotic
BenzimidazolesReaction with ortho-diaminesAntiviral, Antihypertensive

This table represents potential applications based on the reactivity of analogous bromo-amino aromatic compounds.

Utility in the Construction of Functional Organic Materials

The electronic properties of the dimethylamino and benzoate groups suggest that derivatives of this compound could be utilized in the development of functional organic materials. The dimethylamino group acts as an electron donor, while the benzoate group can be an electron acceptor, creating a push-pull system that is often a key feature in organic electronic materials.

Research Findings:

Development of Novel Derivatives with Modified Reactivity Profiles

The reactivity of this compound can be strategically modified through derivatization of its functional groups. These modifications can fine-tune the electronic and steric properties of the molecule, leading to novel reactivity profiles.

Research Findings:

The development of novel derivatives from substituted bromobenzoates is a common practice in synthetic chemistry. For example, the bromine atom can be replaced with other functional groups through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups. The dimethylamino group can also be modified, although it is generally less reactive.

Application in Catalytic Reaction Development (e.g., Ligand Synthesis)

Substituted aminobenzoates can serve as precursors for the synthesis of ligands used in catalysis. The amino group can be functionalized to create multidentate ligands that can coordinate with transition metals.

Research Findings:

Aminophenol-based ligands, which share structural similarities with aminobenzoates, have been shown to have a significant impact on catalysis research. derpharmachemica.comderpharmachemica.com These ligands can support a variety of metal centers and have been used in a range of catalytic reactions. While there is no specific literature on ligands derived from this compound, its structure suggests the potential for the synthesis of novel ligands for various catalytic applications.

Strategy for Diversification of Substituted Benzoate Esters

This compound is an excellent substrate for the diversification of substituted benzoate esters. The bromine atom provides a handle for introducing a wide range of substituents, leading to a library of compounds with diverse properties.

Research Findings:

The functionalization of C-H bonds is a powerful strategy for the diversification of organic molecules. nih.gov In the case of this compound, the bromine atom can be considered a synthetic handle for diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are commonly employed to introduce new carbon-carbon bonds at the position of the bromine atom. This allows for the synthesis of a wide variety of derivatives with different electronic and steric properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-bromo-4-(dimethylamino)benzoate, and what analytical methods validate its purity?

  • Synthesis Methods :

  • Bromination : Bromine can be introduced via electrophilic aromatic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) .
  • Esterification : Reaction of the corresponding benzoic acid derivative with ethanol under acidic conditions (e.g., H₂SO₄ catalysis) .
    • Purity Validation :
  • NMR Spectroscopy : Analyze peaks for bromine (δ ~3.5–4.5 ppm in ¹H NMR) and dimethylamino groups (δ ~2.8–3.2 ppm) .
  • HPLC : Monitor retention times against standards to confirm >98% purity .

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

  • Bromine acts as a strong electron-withdrawing group, directing nucleophilic attacks to the para position relative to the dimethylamino group.
  • Example Reaction : Suzuki coupling with arylboronic acids to form biaryl derivatives, facilitated by Pd catalysts .
  • Key Consideration : Steric hindrance from the dimethylamino group may reduce reaction rates; optimize using polar aprotic solvents (e.g., DMF) .

Q. What are the primary applications of this compound in material science?

  • Photopolymerization : Functions as a coinitiator in resin cements. When paired with camphorquinone (CQ), it enhances the degree of conversion in light-cured polymers by accelerating free radical generation .
  • Comparative Efficiency : Outperforms 2-(dimethylamino)ethyl methacrylate (DMAEMA) in mechanical properties (e.g., tensile strength) due to reduced oxygen inhibition .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?

  • Challenges :

  • Low yields due to competing side reactions (e.g., over-bromination).
  • Thermal instability during distillation.
    • Solutions :
  • Stepwise Bromination : Use controlled stoichiometry (1:1 Br₂:precursor) at 0–5°C to minimize di-substitution .
  • Continuous Flow Reactors : Improve heat dissipation and reduce reaction time for esterification steps .

Q. What strategies resolve contradictions in biological activity data during enzyme inhibition studies?

  • Case Example : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition.
  • Methodological Adjustments :

  • Buffer pH Optimization : Ensure compatibility with the dimethylamino group’s pKa (~8.5) to maintain protonation states .
  • Control for Photoreactivity : Shield assays from UV light to prevent unintended degradation of the compound .

Q. How does the compound’s stereoelectronic profile affect its mechanism in photoinitiated systems?

  • Electronic Effects : The dimethylamino group donates electrons via resonance, stabilizing free radicals generated during photopolymerization.
  • Stereochemical Analysis : X-ray crystallography reveals a planar benzene ring, allowing efficient π-π stacking with aromatic monomers in resins .
  • Quantitative Data :

CoinitiatorDegree of Conversion (%)Tensile Strength (MPa)
EDAB78.2 ± 2.145.3 ± 3.5
DMAEMA65.4 ± 3.032.1 ± 2.8
Source: Adapted from

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to enzyme active sites (e.g., cytochrome P450). Focus on bromine’s halogen bonding with backbone amides .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; validate with experimental IC₅₀ data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.